2,5-disubstituierte Oxazole
2,5-Disubstituted Oxazoles are a class of heterocyclic compounds with wide-ranging applications in the pharmaceutical and agrochemical industries. These molecules feature a five-membered ring structure consisting of four carbon atoms and one nitrogen atom, with substituents attached at the 2- and 5-positions. The versatility of substitution patterns allows for a diverse range of functional groups to be incorporated, leading to varied physicochemical properties and pharmacological activities.
The synthesis of 2,5-disubstituted oxazoles can be achieved through various methods such as multistep organic reactions, condensation reactions, or one-pot multi-component reactions. These compounds exhibit a variety of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them valuable intermediates in drug discovery efforts.
Due to their unique structural features, 2,5-disubstituted oxazoles have also found applications in materials science, particularly in the development of sensors, optoelectronic devices, and catalytic systems. The electronic and structural characteristics of these compounds contribute significantly to their utility across different fields, making them a focal point of ongoing research in both academia and industry.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
2-chloro-5-ethyl-1,3-oxazole | 1894758-54-3 | C5H6ClNO |
![]() |
Oxazole, 5-iodo-2-methyl- | 2287275-07-2 | C4H4INO |
![]() |
5-Ethynyl-2-methyl-1,3-oxazole | 2408962-94-5 | C6H5NO |
![]() |
Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate | 1544892-00-3 | C10H14N2O3 |
![]() |
4-(5-methyl-1,3-oxazol-2-yl)butanoic acid | 1368714-42-4 | C8H11NO3 |
![]() |
5-bromo-2-(propan-2-yl)-1,3-oxazole | 1391739-84-6 | C6H8BrNO |
![]() |
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride | 1421601-19-5 | C12H20ClN3O2 |
![]() |
2-Methyl-5-oxazolesulfonyl Chloride | 1909316-63-7 | C4H4ClNO3S |
![]() |
5-BROMO-2-(BROMOMETHYL)OXAZOLE | 1454907-15-3 | C4H3Br2NO |
![]() |
2-(2-ethyl-1,3-oxazol-5-yl)acetic acid | 1369370-80-8 | C7H9NO3 |
Verwandte Literatur
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Empfohlene Lieferanten
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte